molecular formula C₁₀H₁₄N₂S B1160160 2,3-Diethyl-pyridinethiocarboxamide

2,3-Diethyl-pyridinethiocarboxamide

Cat. No.: B1160160
M. Wt: 194.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diethyl-pyridinethiocarboxamide is a heterocyclic compound featuring a pyridine core substituted with ethyl groups at the 2- and 3-positions and a thiocarboxamide functional group. The ethyl substituents likely influence steric and electronic properties, affecting solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C₁₀H₁₄N₂S

Molecular Weight

194.3

Synonyms

3-Ethyl Ethionamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-Diethyl-pyridinethiocarboxamide with structurally or functionally related compounds from the evidence:

Key Findings:

Core Structure Diversity: The pyridine core in this compound is simpler than fused-ring systems like thienopyridines (e.g., compounds 7b and 24) or dipyridopyrimidines (e.g., ). Fused rings enhance planarity and π-π stacking, which may improve binding to biological targets .

Thiocarboxamide (C=S) vs. carboxamide (C=O): The thiocarboxamide group may confer higher metabolic stability or altered hydrogen-bonding interactions .

Synthetic Accessibility: Ethyl-substituted analogs (e.g., ) may require milder conditions than phenyl/cyano-substituted thienopyridines, which involve multi-step reactions in DMF or CH₂Cl₂/EtOH .

By contrast, this compound’s simpler structure may target different pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.